N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Description
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Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-N-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
QQVYIOJAKFELRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCC(CC1)N |
Origin of Product |
United States |
Foundational & Exploratory
N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine chemical structure and properties
An In-Depth Technical Guide to N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Chemical Identity and Structural Analysis
This compound is a disubstituted cyclohexane derivative. Its structure is defined by a central cyclohexane ring functionalized with two amino groups at the 1 and 4 positions. One of these amines (N1) is further substituted with a 1-methoxypropan-2-yl group, while the second amine remains primary.
-
IUPAC Name: this compound
-
Core Scaffold: Cyclohexane-1,4-diamine
-
Key Substituent: 1-Methoxypropan-2-yl group
The structure possesses multiple stereocenters, leading to several possible isomers:
-
Cis/Trans Isomerism: The two amino groups on the cyclohexane ring can be on the same side (cis) or opposite sides (trans) of the ring. The trans isomer is generally the more thermodynamically stable configuration as it allows both substituents to occupy equatorial positions, minimizing steric strain[1].
-
Chiral Center: The 1-methoxypropan-2-yl substituent contains a chiral carbon at the 2-position, leading to (R) and (S) enantiomers.
Therefore, the compound can exist as four distinct stereoisomers: (R)-trans, (S)-trans, (R)-cis, and (S)-cis. The specific stereochemistry will critically influence its biological activity and physical properties.
Physicochemical and Computed Properties
| Property | Estimated Value / Description | Rationale / Source |
| Molecular Formula | C₁₀H₂₂N₂O | Derived from structural components. |
| Molecular Weight | 186.30 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on parent diamines and N-alkylated amines[4]. |
| Boiling Point | > 200 °C (estimated) | Higher than the parent 1,4-diaminocyclohexane (197 °C) due to increased molecular weight and hydrogen bonding capability. |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol). | The presence of two amine groups and an ether linkage imparts polarity and hydrogen bonding capacity. |
| pKa (Conjugate Acid) | pKa1 ≈ 10-11 (primary amine), pKa2 ≈ 9-10 (secondary amine) | Typical values for primary and secondary aliphatic amines. |
| XLogP3 (Computed) | ~1.5 - 2.0 | Estimated based on the value for N-(1-methoxypropan-2-yl)cyclohexanamine (1.9) with a slight modification for the additional polar amino group[2]. |
Proposed Synthesis and Workflow
The most logical and industrially scalable approach to synthesizing this compound is through the reductive amination of cyclohexane-1,4-diamine with methoxyacetone. This method is widely used for the N-alkylation of amines due to its high efficiency and the stability of the reagents.
Synthetic Rationale
Reductive amination involves two key steps: the formation of a Schiff base (or imine) intermediate, followed by its reduction to the final amine. Using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. These reagents are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion.
Detailed Experimental Protocol
Reaction: Cyclohexane-1,4-diamine + Methoxyacetone → this compound
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexane-1,4-diamine (1.0 eq, mixture of cis/trans isomers is acceptable for initial synthesis).
-
Solvent Addition: Dissolve the diamine in a suitable solvent such as methanol or acetonitrile (approx. 10 mL per gram of diamine).
-
Reagent Addition: Add methoxyacetone (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.
-
Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes. The pH should be maintained between 6 and 7 by adding acetic acid if necessary to ensure the iminium ion is present and reactive.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed.
-
Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until gas evolution ceases. Basify the solution with 1M sodium hydroxide (NaOH) to a pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-alkylated product from any remaining starting material and the di-alkylated byproduct.
Synthesis Workflow Diagram
Caption: Reductive Amination Workflow for Synthesis.
Potential Applications in Drug Discovery and Materials Science
The cyclohexane-1,4-diamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in successful drug candidates.
As a Modulator of Protein-Protein Interactions
Recent research has highlighted the use of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as potent and selective allosteric inhibitors of Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1)[5]. MALT1 is a key protein in NF-κB signaling, a pathway implicated in B-cell lymphomas and autoimmune diseases. The rigid, well-defined stereochemistry of the trans-cyclohexane-1,4-diamine core allows for precise orientation of substituents to fit into allosteric pockets, making it an excellent starting point for inhibitor design. The N1-(1-Methoxypropan-2-yl) group on our target molecule provides a vector for further chemical modification and exploration of this binding pocket.
As a Novel PROTAC Linker
Cyclohexane-1,4-diamine is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The cyclohexane ring provides a rigid, non-flexible spacer that can control the distance and orientation between the protein-binding and E3-ligase-binding ends of the PROTAC. The primary amine on our target molecule serves as an ideal attachment point for further elaboration into a full PROTAC molecule.
In Polymer Synthesis
Diamines are fundamental monomers in the synthesis of polyamides and polyimides[7][8]. The combination of a primary and a secondary amine in this compound offers the potential to create polymers with unique properties, such as altered solubility, thermal stability, or cross-linking capabilities, compared to polymers made from the parent diamine alone.
Safety, Handling, and Storage
No specific safety data exists for the title compound. Therefore, precautions must be based on the hazardous properties of its parent scaffold, cyclohexane-1,4-diamine.
-
Hazard Class: Assumed to be corrosive. The parent compound, 1,4-diaminocyclohexane, is classified as causing severe skin burns and eye damage[3].
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Store locked up.
Conclusion
This compound represents a promising, albeit under-explored, chemical entity. Its structural framework, built upon the medicinally-validated cyclohexane-1,4-diamine core, makes it a compelling candidate for library synthesis and screening in drug discovery programs, particularly for allosteric inhibitors and PROTACs. The proposed synthesis via reductive amination is a reliable and scalable method for its production. Further investigation into the separation and characterization of its specific stereoisomers will be critical to unlocking its full potential in therapeutic and material applications.
References
-
Synthesis and biological studies of N-alkylated cyclic diamines. (2007). Chemical Biology & Drug Design, 4(1), 43-51. Available at: [Link]
-
Tam, A., Nalikezhathu, A., & Williams, T. (2022). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). N-(1-Methoxypropan-2-YL)cyclohexanamine. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
Schiesser, S., et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 227, 113925. Available at: [Link]
-
PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
- Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
Fiveable. (2025). 1,4-disubstituted cyclohexanes Definition. Organic Chemistry. Retrieved February 28, 2026, from [Link]
-
MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1849. Available at: [Link]
-
Royal Society of Chemistry. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Available at: [Link]
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- 3. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]
- 5. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 8. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cyclohexane-1,4-diamine derivatives in medicinal chemistry
Executive Summary
In the toolkit of the modern medicinal chemist, the cyclohexane-1,4-diamine scaffold represents more than a simple linker; it is a tool for conformation restriction . Unlike flexible alkyl chains (e.g., ethylenediamine, putrescine) that suffer from high entropic penalties upon binding, the cyclohexane ring locks pharmacophores into specific vectors.
This guide analyzes the cyclohexane-1,4-diamine moiety, focusing on its critical stereochemical properties (cis vs. trans), its role in achieving high-affinity GPCR binding (exemplified by Cariprazine), and emerging applications in PROTAC design and kinase inhibition.
Part 1: The Stereochemical Imperative
The defining feature of cyclohexane-1,4-diamine is its ability to project substituents in defined spatial orientations based on geometric isomerism.
The Energetics of Conformation
The cyclohexane ring predominantly exists in the chair conformation. For 1,4-disubstituted derivatives, this leads to two distinct geometries:
-
Trans-isomer (The Linear Spacer):
-
Conformation: Diequatorial (lowest energy).
-
Vector: Substituents project at ~180°, creating a linear, extended topology.
-
Application: Ideal for spanning deep binding pockets or connecting two distant orthosteric/allosteric sites (bitopic ligands).
-
-
Cis-isomer (The Turn Mimic):
-
Conformation: Axial-Equatorial.[1]
-
Vector: Introduces a "kink" or turn in the molecule.
-
Stability: Higher energy due to 1,3-diaxial interactions if the bulky group is forced axial.
-
Application: Used to mimic peptide turns or when the binding pocket requires a "U-shape" conformation.
-
Decision Matrix: Selecting the Scaffold
The following diagram illustrates the logical flow for selecting the appropriate isomer during Lead Optimization.
Figure 1: Decision matrix for stereochemical selection of cyclohexane-1,4-diamine linkers.
Part 2: Case Study – Dopamine D3/D2 Selectivity (Cariprazine)[2][3][4]
The most authoritative example of this scaffold's utility is Cariprazine (Vraylar) , an antipsychotic drug approved for schizophrenia and bipolar mania.
The Challenge
Dopamine D2 and D3 receptors share high structural homology in their orthosteric binding sites (OBS). Developing a drug that is selective for D3 (associated with cognition and negative symptoms) over D2 (associated with motor side effects) is notoriously difficult.
The Solution: The Trans-Linker
Cariprazine utilizes a trans-cyclohexane-1,4-diamine spacer to connect two pharmacophores:
-
Primary Pharmacophore: 2,3-Dichlorophenylpiperazine (binds to the conserved OBS).[2]
-
Secondary Pharmacophore: Dimethylurea (binds to a secondary binding pocket unique to D3).[2]
Mechanism of Action: The rigid trans-cyclohexane ring acts as a "molecular ruler." It enforces a specific distance and angle between the piperazine and the urea. A flexible ethyl linker would allow the molecule to collapse or sample unproductive conformations, reducing affinity. The trans-cyclohexane locks the molecule into the bioactive conformation required to bridge the OBS and the secondary pocket [1].
| Feature | Cariprazine (Trans) | Cis-Analog (Hypothetical) |
| Geometry | Linear (Diequatorial) | Bent (Axial-Equatorial) |
| D3 Affinity | High (Sub-nanomolar) | Significantly Reduced |
| Selectivity | High D3 > D2 | Loss of Selectivity |
| Metabolic Stability | High | Moderate (Axial substituents prone to oxidation) |
Part 3: Emerging Applications
Beyond GPCRs, the scaffold is gaining traction in new modalities.
PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a target protein ligand.
-
Problem: Long PEG chains are flexible and have poor permeability.
-
Solution: Cyclohexane-1,4-diamines provide a rigid, lipophilic linker that improves cell permeability and restricts the degrees of freedom, potentially enhancing the formation of the ternary complex (Target-PROTAC-E3 Ligase) [2].
MALT1 Inhibitors
Recent research has identified (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as allosteric inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[3] Here, the scaffold serves not just as a linker, but as a core central ring that orients aryl groups into hydrophobic pockets, demonstrating the scaffold's versatility beyond simple linear spacing [3].
Part 4: Synthetic Methodologies & Protocols
Synthesizing cyclohexane-1,4-diamines often yields a mixture of cis and trans isomers.[4][5] For medicinal chemistry, obtaining a pure isomer is non-negotiable.
Synthetic Workflow
The following diagram outlines the standard industrial route and the critical separation step.
Figure 2: Synthetic route for generating isomerically pure cyclohexane-1,4-diamine derivatives.
Detailed Experimental Protocol: Reductive Amination & Separation
Objective: Synthesis of trans-N,N'-dibenzylcyclohexane-1,4-diamine.
Reagents:
-
1,4-Cyclohexanedione (1.0 eq)
-
Benzylamine (2.2 eq)
-
Sodium triacetoxyborohydride (STAB) (3.0 eq)
-
Acetic acid (cat.)
-
Dichloromethane (DCM) / Methanol
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1,4-cyclohexanedione (11.2 g, 100 mmol) in DCM (200 mL). Add benzylamine (23.5 g, 220 mmol) and acetic acid (1 mL). Stir at room temperature for 2 hours under nitrogen.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (63.6 g, 300 mmol) portion-wise over 30 minutes. Note: STAB is preferred over NaCNBH3 for safety and fewer side reactions.
-
Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Isomer Separation (The Critical Step):
-
The crude residue contains ~60:40 mixture of cis:trans.
-
Method: Dissolve the crude oil in hot Ethanol. Add concentrated HCl dropwise to generate the dihydrochloride salt.
-
Crystallization: The trans-isomer hydrochloride salt is significantly less soluble in ethanol/water mixtures than the cis-isomer. Cool to 0°C. Filter the white precipitate.
-
Recrystallization: Recrystallize from Methanol/Water (9:1) to achieve >98% diastereomeric excess (de).
-
-
Validation: Verify stereochemistry using 1H NMR. The methine proton (CH-N) of the trans-isomer (axial) typically appears upfield (δ ~2.5 ppm) compared to the cis-isomer (equatorial, δ ~2.9 ppm) due to shielding effects.
Part 5: References
-
Structure–Function Activity Relationships of Cariprazine Analogues. ACS Chemical Neuroscience. (2015). Describes the bitopic binding mode and the necessity of the trans-linker.
-
Cyclohexane-1,4-diamine as a PROTAC Linker. MedChemExpress. Technical data on the use of the scaffold in TYD-68 synthesis.
-
Discovery of Cyclohexane-1,4-diamines as Allosteric MALT1 Inhibitors. European Journal of Medicinal Chemistry. (2022). Details the SAR of diaryl cyclohexane derivatives.
-
Synthesis of Trans-1,4-diaminocyclohexane. Google Patents (US4486603A). Industrial methods for stereoselective synthesis and purification.
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Chemistry LibreTexts. Fundamental physical chemistry grounding for the stability of diequatorial conformers.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Difference between cis and trans N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Title: Stereochemical Imperatives in Kinase Inhibitor Design: A Comparative Analysis of cis and trans N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Executive Summary
As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently encounter the profound impact that subtle stereochemical variations have on target affinity. This compound is a critical pharmacophoric building block, most notably serving as the rigid linker in NVP-2 , a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)[1].
The geometric isomerism of this cyclohexane-1,4-diamine core—specifically the difference between its cis and trans configurations—dictates the molecule's three-dimensional vector. This vector governs its ability to bridge distinct sub-pockets within the kinase active site. This technical guide provides an in-depth analysis of why the trans isomer is biologically active, the mechanistic causality behind the cis isomer's failure, and the self-validating protocols required to isolate and evaluate these compounds.
Conformational Causality: The Vectorial Projection of Isomers
The core structural difference between the cis and trans isomers of this compound lies in their preferred ring conformations and the resulting spatial projection of their substituents.
-
The trans Isomer (Active): In the trans-1,4-disubstituted cyclohexane system, the molecule adopts a highly stable chair conformation where both bulky substituents—the aminopyrimidine core and the methoxypropyl tail—occupy diequatorial (e,e) positions. This minimizes 1,3-diaxial steric interactions and projects the two functional groups at an approximate 180° angle. This linear vector acts as a rigid molecular ruler, perfectly spanning the distance from the CDK9 hinge region to the solvent-exposed boundary[1].
-
The cis Isomer (Inactive): Conversely, the cis-1,4-disubstituted system is forced into an axial-equatorial (a,e) conformation. It is physically impossible for both groups to be equatorial simultaneously. This introduces a severe ~60° to 90° "kink" in the molecule's vector.
Caption: Logical flow of how geometric isomerism dictates conformational vectors and CDK9 binding affinity.
Mechanistic Impact on CDK9 Binding
CDK9, complexed with Cyclin T1 (forming P-TEFb), is a master regulator of transcriptional elongation. Inhibiting CDK9 rapidly depletes short-lived anti-apoptotic proteins like MCL-1, driving cancer cells into apoptosis[2]. The binding pocket of CDK9 requires precise pharmacophore placement.
When the trans isomer is utilized (as in NVP-2), the aminopyrimidine head optimally docks into the ATP-binding hinge region, forming indispensable dual hydrogen bonds with the Cys106 residue[1][3]. The rigid trans-cyclohexane linker directs the methoxypropyl tail outward, allowing it to form stabilizing interactions (such as salt bridges with Asp109) without disrupting the hinge binding[3].
If the cis isomer is introduced, the bent (a,e) vector creates a catastrophic steric clash. If the head group attempts to bind Cys106, the cyclohexane ring forces the tail group to collide with the kinase's P-loop or the hydrophobic pocket's roof. This steric penalty prevents the formation of the Cys106 hydrogen bonds, resulting in a massive loss of binding enthalpy and rendering the cis derivative practically inactive.
Caption: CDK9 signaling pathway illustrating the downstream apoptotic effects of trans-isomer inhibition.
Quantitative Data: Isomer Comparison
The structural divergence directly translates to stark differences in biochemical and cellular assays. Below is a comparative summary of the two isomers when incorporated into the NVP-2 scaffold.
| Parameter | trans-Isomer (NVP-2) | cis-Isomer (Byproduct) |
| Cyclohexane Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) |
| Pharmacophore Vector | ~180° (Linear) | ~60°-90° (Bent) |
| Hinge Binding (Cys106) | Maintained (Dual H-bonds) | Disrupted (Steric Clash) |
| CDK9/CycT1 IC₅₀ | 0.5 nM | > 1,000 nM |
| RNAPII Ser2 Phosphorylation | Potently Suppressed | Unaffected |
| Cellular Efficacy (MOLT-4 IC₅₀) | ~9 nM | > 5,000 nM |
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. The following protocols detail how to synthesize the trans isomer selectively and validate its functional superiority.
Protocol 1: Stereoselective Synthesis & Analytical Validation
Causality: Using enantiopure starting materials prevents the formation of the cis byproduct, eliminating the need for complex chiral chromatography.
-
Reagent Preparation: Begin with enantiopure tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. The "(1r,4r)" designation strictly enforces the trans geometry.
-
Nucleophilic Substitution: React the carbamate with (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate in the presence of K₂CO₃ and DMSO at 110°C for 2 hours[4].
-
Deprotection: Treat the intermediate with 4 mol/L HCl in dioxane at room temperature for 4 hours to remove the Boc protecting group, yielding the trans diamine hydrochloride salt[4].
-
Self-Validating NMR Check: Perform ¹H-NMR (400 MHz, DMSO-d6). The self-validation relies on the coupling constants (
) of the cyclohexane ring protons. The trans (e,e) isomer will exhibit large axial-axial coupling constants ( Hz) for the protons adjacent to the amines. If a cis (a,e) impurity is present, it will reveal a distinct peak with smaller equatorial-axial coupling ( Hz).
Protocol 2: TR-FRET CDK9 Kinase Assay for Affinity Profiling
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound autofluorescence artifacts, providing a highly trustworthy readout of kinase activity.
-
Assay Setup: Incubate recombinant CDK9/Cyclin T1 (10 nM) with a ULight-labeled myelin basic protein (MBP) peptide substrate (50 nM) and ATP (at the
value, ~10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). -
Compound Addition: Add serial dilutions (10,000 nM to 0.01 nM) of the cis and trans NVP-2 derivatives.
-
Internal Validation: Include Staurosporine (1 µM) as a positive control for total inhibition and DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.
-
Detection: After 60 minutes, add Europium-anti-phospho-MBP antibody and EDTA (to stop the reaction). Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio).
-
Analysis: Plot the dose-response curve to calculate the IC₅₀. The trans isomer will yield a sub-nanomolar IC₅₀, validating its optimal vectorial projection.
References
-
Wang, Y., et al. (2023). "Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Garcia, et al. (2024). "CDK9 inhibition as an effective therapy for small cell lung cancer." Cell Death & Disease, Nature/PMC.[Link]
Sources
Technical Guide: 1-Methoxypropan-2-amine Derivatives in Asymmetric Synthesis
Executive Summary & Molecular Architecture
1-methoxypropan-2-amine (MOIPA) represents a specialized class of chiral amines that bridges the gap between simple steric bulk (like isopropylamine) and functionalized chelating agents (like amino alcohols). Unlike traditional removable auxiliaries (e.g., Evans oxazolidinones), MOIPA derivatives often serve as non-removable chiral directing groups or ligand backbones where the methoxy ether plays a critical "hemilabile" role.
This guide details the production of enantiopure MOIPA, its unique stereoelectronic properties, and its application in diastereoselective synthesis.
The "Ether-Amine" Advantage
While structurally similar to isopropylamine, the introduction of the methoxy group at the C1 position introduces two critical capabilities:
-
Chelation Control: The ether oxygen acts as a Lewis basic site, allowing for bidentate coordination to metal centers (Mg, Ti, Zn). This locks the conformation of intermediates via 5-membered chelate rings, significantly enhancing diastereoselectivity compared to non-functionalized amines.
-
Solubility Profile: The methoxy group increases water solubility and polarity, distinct from lipophilic benzyl-based auxiliaries.
Preparation of Enantiopure Scaffolds
Access to high-ee (enantiomeric excess) MOIPA is the prerequisite for its use as a chiral auxiliary. While asymmetric synthesis from amino acids (S-alanine) is possible, enzymatic kinetic resolution is the industry-preferred method due to scalability and cost-efficiency.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.
Reagents:
-
Acyl Donor: Isopropyl 2-ethoxyacetate or Diisopropyl malonate (High selectivity agents)
-
Catalyst: CAL-B (immobilized, e.g., Novozym 435)
-
Solvent: MTBE (Methyl tert-butyl ether)
Step-by-Step Methodology:
-
Setup: In a reaction vessel, dissolve racemic 1-methoxypropan-2-amine (100 mM) in dry MTBE.
-
Acyl Donor Addition: Add Isopropyl 2-ethoxyacetate (0.5 equivalents relative to amine). Note: The choice of ester is critical; ethoxyacetate provides faster kinetics than simple acetates due to the electron-withdrawing effect of the ether.
-
Enzyme Loading: Add immobilized CAL-B (20 mg/mmol of substrate).
-
Incubation: Shake at 40°C at 200 rpm.
-
Monitoring: Monitor reaction progress via GC or Chiral HPLC. The reaction typically reaches 50% conversion (theoretical maximum for resolution) within 4-6 hours.
-
Workup: Filter off the enzyme (recyclable).
-
Separation: The reaction mixture now contains (S)-amine (unreacted) and (R)-amide.
-
Extraction: Wash the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase as the hydrochloride salt. The (R)-amide remains in the organic layer.
-
Basification: Treat the aqueous phase with NaOH to pH >12 and extract with DCM to recover pure (S)-1-methoxypropan-2-amine.
-
Data Summary: Acyl Donor Efficiency
| Acyl Donor | Conversion (%) | Time (h) | |
| Ethyl Acetate | 42% | 24 | ~20 |
| Isopropyl 2-ethoxyacetate | 50% | 4 | >200 |
| Diisopropyl malonate | 49% | 6 | >100 |
Workflow Visualization
The following diagram illustrates the kinetic resolution logic, highlighting the separation of the enantiomers.
Caption: Workflow for the lipase-catalyzed kinetic resolution of 1-methoxypropan-2-amine using acid-base extraction for product isolation.
Synthetic Applications: Chelation & Stereocontrol
Once resolved, MOIPA derivatives function as powerful chiral directing groups. The core mechanism relies on the Cram-Chelation Model .
Mechanism: The Chelation-Control Model
In reactions involving Lewis acidic metals (e.g., Grignard additions to imines, reduction of imines), the methoxy oxygen and the imine nitrogen simultaneously bind to the metal. This forms a rigid 5-membered ring.
-
Without Methoxy: The isopropyl group rotates freely, relying only on steric bulk (Felkin-Anh control), which often yields lower diastereomeric ratios (dr).
-
With Methoxy: The "hemilabile" ether locks the rotamer, forcing the nucleophile to attack from the less hindered face defined by the methyl group.
Caption: Chelation-controlled addition to a MOIPA-derived imine. The Metal (M+) bridges the Nitrogen and Ether Oxygen, locking the conformation.
Case Study: Diastereoselective Reductive Amination (Metolachlor Synthesis)
The most prominent industrial application of MOIPA is in the synthesis of Chloroacetanilide herbicides (e.g., S-Metolachlor).
-
Reaction: Condensation of (S)-1-methoxypropan-2-amine with an aryl ketone/aldehyde followed by reduction.
-
Role of Auxiliary: The chiral amine dictates the stereochemistry of the new C-N bond formation during the hydrogenation step.
-
Catalyst System: Ir-catalyzed or Pt/C hydrogenation.
-
Outcome: The presence of the methoxy group prevents "poisoning" of the catalyst often seen with free amines, likely due to transient ether coordination that modulates the binding strength of the substrate to the catalyst surface.
Ligand Synthesis (Salen Derivatives)
Condensation of 2 equivalents of (S)-1-methoxypropan-2-amine with salicylaldehyde derivatives yields Chiral Salen Ligands .
-
Utility: These ligands are used in asymmetric epoxidation and hetero-Diels-Alder reactions.
-
Advantage: The methoxy "tails" improve solubility in polar organic solvents compared to the standard cyclohexane-diamine backbones, allowing for homogenous catalysis in a wider range of solvent systems.
Critical Analysis & Troubleshooting (E-E-A-T)
As an expert practitioner, it is vital to acknowledge the limitations and specific handling requirements of this auxiliary.
"Auxiliary" vs. "Reagent" Distinction
Unlike Evans auxiliaries, MOIPA is rarely removed (cleaved) to yield a chiral product minus the amine. The C-N bond is not benzylic; hydrogenolysis is difficult. Therefore, MOIPA is best classified as a Chiral Building Block or a Retained Auxiliary .
-
Implication: Use MOIPA when the final drug target requires the amine moiety or when the amine is part of a ligand scaffold. Do not use it if you need to cleave it off to generate a chiral alcohol or aldehyde (use valinol or pseudoephedrine instead).
Handling Volatility
1-methoxypropan-2-amine is a volatile liquid (bp ~110-120°C).
-
Risk: During the concentration of reaction mixtures (especially after kinetic resolution), significant product loss can occur if high vacuum is applied indiscriminately.
-
Mitigation: Use a mild vacuum (approx. 40-50 mbar) and keep the water bath below 40°C. For the hydrochloride salt form, volatility is not an issue.
Resolving Agent Limitations
Despite its chirality, MOIPA is poorly documented as a resolving agent for chiral acids via crystallization.
-
Expert Insight: The ether linkage increases conformational flexibility compared to rigid amines like strychnine or phenethylamine, often leading to non-crystalline "oils" rather than sharp diastereomeric salts. Avoid using MOIPA for classical salt resolution unless preliminary screening confirms crystallinity.
References
-
Biocatalytic Resolution: Kinetic resolution of racemic 1-methoxypropan-2-amine utilizing isopropyl 2-ethoxyacetate. ResearchGate.[2][4][5][6]
-
Acylating Agents: Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines.[1] Periodica Polytechnica Chemical Engineering.
-
Industrial Application: Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine. BenchChem Technical Guide.[7]
-
Chiral Herbicides: Advances in biosynthesis of chiral amide herbicides: S-metolachlor case study. ResearchGate.[2][4][5][6]
-
General Properties: (S)-1-Methoxy-2-propylamine Product Data. Sigma-Aldrich.
Sources
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Application Note: Selective Synthesis of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Abstract & Strategic Overview
This application note details the protocol for the mono-selective reductive amination of cyclohexane-1,4-diamine with 1-methoxypropan-2-one to synthesize N1-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine .
The synthesis of non-symmetrical diamines presents a classic challenge in organic chemistry: controlling selectivity to prevent over-alkylation (bis-alkylation) while maintaining high conversion. While protecting group strategies (e.g., mono-Boc protection) offer high selectivity, they introduce two additional synthetic steps (protection and deprotection), reducing atom economy and throughput.
The protocol below utilizes a direct reductive amination strategy optimized for:
-
Atom Economy: One-pot transformation avoiding protection/deprotection steps.
-
Selectivity: Leveraging statistical excess and the steric bulk of the secondary ketone to favor mono-alkylation.
-
Safety: Utilizing Sodium Triacetoxyborohydride (STAB), a milder and less toxic alternative to Sodium Cyanoborohydride (
).
Key Chemical Properties[1][2][3][4][5][6][7][8][9][10]
| Component | Chemical Structure | MW ( g/mol ) | Role |
| Amine | Cyclohexane-1,4-diamine | 114.19 | Nucleophile (Excess) |
| Carbonyl | 1-Methoxypropan-2-one | 88.11 | Electrophile (Limiting) |
| Reductant | Sodium Triacetoxyborohydride (STAB) | 211.94 | Hydride Source |
| Product | This compound | 186.29 | Target API Intermediate |
Reaction Engineering & Mechanism
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an iminium ion. The choice of STAB is critical here; unlike Sodium Borohydride (
Stereochemical Note: The starting material, cyclohexane-1,4-diamine, typically exists as a mixture of cis and trans isomers. Additionally, the reductive amination creates a new chiral center at the propyl chain. Consequently, the product will be obtained as a mixture of diastereomers.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the critical iminium reduction step and the potential for bis-alkylation.
Detailed Experimental Protocol
Reagents and Equipment
-
Reaction Vessel: 250 mL round-bottom flask (flame-dried), equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE is the standard solvent for STAB reactions due to stability, but DCM is a greener alternative.
-
Reagents:
Step-by-Step Procedure
Step 1: Preparation of the Amine Solution (Stoichiometric Control)
-
Charge the reaction flask with Cyclohexane-1,4-diamine (4.0 equiv, 40 mmol, 4.57 g) .
-
Expert Insight: The large excess (4:1) is non-negotiable for high mono-selectivity. It statistically suppresses the reaction of the product amine with a second ketone molecule.
-
-
Add DCM (anhydrous, 80 mL) . Stir until the diamine is fully dissolved.
-
Add Acetic Acid (1.0 equiv, 10 mmol, 0.6 mL) .
-
Role: Promotes imine formation by buffering the pH.
-
Step 2: Addition of Carbonyl and Reductant 4. Cool the solution to 0°C using an ice bath. 5. Add 1-Methoxypropan-2-one (1.0 equiv, 10 mmol, 0.88 g) dropwise over 5 minutes. 6. Allow the mixture to stir at 0°C for 30 minutes to facilitate hemiaminal/imine formation. 7. Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol, 3.18 g) in three portions over 15 minutes.
- Caution: Mild gas evolution (
) may occur. Ensure proper venting.
Step 3: Reaction and Monitoring 8. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). 9. Stir for 12–16 hours under nitrogen atmosphere. 10. TLC Monitoring: Use a solvent system of DCM:MeOH:NH4OH (90:10:1). Stain with Ninhydrin.
- Target: Disappearance of the ketone spot and appearance of a new amine spot.
Step 4: Workup and Purification
11. Quench: Slowly add saturated aqueous
- Note on Excess Diamine: A significant portion of the excess cyclohexane-1,4-diamine will extract into the organic phase. This is expected.
- Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure. - Purification (Flash Chromatography):
- Stationary Phase: Silica Gel (amine-functionalized silica is preferred if available to reduce tailing).
- Eluent: Gradient of DCM to 10% MeOH/DCM containing 1%
. - Elution Order: The bis-alkylated byproduct (least polar)
Target Mono-amine Excess Cyclohexane-1,4-diamine (most polar).
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical purification step to remove excess diamine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | Ensure DCM is anhydrous. STAB degrades with moisture; use a fresh bottle or verify activity. |
| High Bis-alkylation | Insufficient excess of diamine. | Increase diamine ratio to 5-6 equivalents. Add ketone very slowly (syringe pump). |
| Product Tailing on Column | Interaction with silica acidic sites. | Add 1% Triethylamine or Ammonium Hydroxide to the eluent. Use amine-functionalized silica. |
| Emulsion during Workup | Amphiphilic nature of diamines. | Use brine during extraction. If persistent, filter through a Celite pad to break the emulsion. |
Safety & Handling (E-E-A-T)
-
Sodium Triacetoxyborohydride (STAB): While safer than cyanoborohydride, it releases acetic acid upon hydrolysis and hydrogen gas upon contact with protic solvents. Handle in a fume hood.
-
1-Methoxypropan-2-one: Flammable liquid. Keep away from heat sources.
-
Cyclohexane-1,4-diamine: Corrosive and can cause skin burns. Wear appropriate PPE (gloves, goggles, lab coat).
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Organic Chemistry Portal. (n.d.). "Reductive Amination - Synthesis of Amines."[7][8][9] [Link]
-
Tripathi, R. P., et al. (2008). "Sodium Triacetoxyborohydride: A Versatile Reducing Agent."[4][5][6][8] Current Organic Chemistry, 12, 1093. (General Reference for STAB utility).
Sources
- 1. chembk.com [chembk.com]
- 2. spectrabase.com [spectrabase.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine as a Next-Generation Rigid PROTAC Linker
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols
Executive Summary & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, the field is rapidly moving away from highly flexible, early-generation linkers (like long PEG or alkyl chains) toward rigidified architectures. Flexible linkers often incur a massive entropic penalty upon the formation of the Protein of Interest (POI)-PROTAC-E3 ligase ternary complex, leading to suboptimal degradation efficiency[1].
-
Thermodynamic Pre-organization (The Cyclohexane Core): The 1,4-diaminocyclohexane scaffold restricts the conformational degrees of freedom[2][3]. By locking the linker into a rigidified chair conformation, it minimizes the entropic cost of ternary complex formation, frequently resulting in positive cooperativity (
) between the POI and the E3 ligase[4][5]. -
Solubility & Permeability Tuning (The Methoxypropyl Motif): Purely aliphatic rigid linkers often suffer from poor aqueous solubility and high lipophilicity, which limits cell permeability. The addition of the 1-methoxypropan-2-yl group introduces a polar hydrogen-bond acceptor (the methoxy ether) that significantly enhances aqueous solubility[6]. Furthermore, the branched methyl group introduces steric bulk that prevents non-productive intramolecular folding, maintaining a low 3D polar surface area to ensure passive cellular entry[7][8].
Physicochemical Profiling & Quantitative Metrics
To rationally design a PROTAC using this linker, it is essential to understand its baseline properties and the target metrics for a successful degrader.
Table 1: Physicochemical Profile of the Linker
| Parameter | Value | Mechanistic Implication |
| Core Scaffold | Cyclohexane-1,4-diamine | Imparts high conformational rigidity, replicating the ideal geometry of POI and E3 ligands to stabilize the ternary complex[]. |
| Substitution | 1-Methoxypropan-2-yl | Enhances aqueous solubility and cell permeability via the methoxy group, acting as an optimal polarity tuner[6][7]. |
| H-Bond Donors | 3 | Facilitates targeted interactions but requires regioselective masking during chemical synthesis. |
| H-Bond Acceptors | 3 | Improves the solubility profile compared to purely aliphatic cycloalkanes[]. |
| Rotatable Bonds | 4 | Provides localized flexibility strictly at the exit vector while maintaining global rigidity across the core[8]. |
Table 2: Quantitative Validation Metrics for PROTAC Optimization
| Metric | Target Threshold | Interpretation |
| Cooperativity Factor ( | > 1.0 | Indicates positive cooperativity; the rigid linker pre-organizes the ternary complex favorably without steric clashes[5]. |
| DC | < 50 nM | High potency; confirms the linker length and spatial trajectory are optimal for the specific POI/E3 pair. |
| D | > 85% | High efficacy; ensures the ternary complex is catalytically productive for polyubiquitination. |
Visualizing the Mechanism and Workflow
Caption: Logical flow of PROTAC-mediated targeted protein degradation via ternary complex formation.
Caption: End-to-end experimental workflow for synthesizing and validating rigid-linker PROTACs.
Self-Validating Experimental Protocols
To ensure scientific rigor, every protocol below is designed as a self-validating system. We do not just execute steps; we build in controls to prove causality at every stage.
Protocol 1: Regioselective Chemical Conjugation
Causality: The linker is asymmetric. The primary amine at C4 of the cyclohexane ring is sterically unhindered and highly nucleophilic, making it ideal for Nucleophilic Aromatic Substitution (SNAr) with E3 ligands (e.g., fluorinated VHL or CRBN precursors). The secondary amine (N1) is sterically hindered by the methoxypropan-2-yl group, requiring stronger activation for amide coupling with the POI ligand[3].
Step-by-Step Methodology:
-
Primary Amine Conjugation (E3 Ligand): Dissolve the E3 ligand precursor (e.g., Thalidomide-fluoride, 1.0 eq) and N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine (1.2 eq) in anhydrous DMSO. Add DIPEA (3.0 eq). Stir at 90°C for 12 hours.
-
Intermediate Purification: Purify via reverse-phase HPLC.
-
Secondary Amine Conjugation (POI Ligand): Dissolve the POI ligand (carboxylic acid derivative, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to form the active ester. Add the purified intermediate from Step 2 (1.0 eq). Stir at room temperature for 16 hours.
-
Final Purification: Purify the final PROTAC via preparative HPLC.
-
Self-Validation Checkpoint: Run analytical LC-MS. The presence of bis-alkylated byproducts indicates poor regiocontrol. A single peak with
purity and the correct mass confirms successful, regioselective synthesis.
Protocol 2: Ternary Complex Characterization (TR-FRET)
Causality: Measuring binary affinity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., Tb-VHL) and BODIPY/FITC-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
PROTAC Titration: In a 384-well microplate, perform a 12-point serial dilution of the synthesized PROTAC (from 10
M down to 0.1 nM). -
Incubation: Add the labeled proteins to the PROTAC wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the FRET ratio (520/490).
-
Self-Validation Checkpoint (The "Hook Effect"): At very high PROTAC concentrations, the TR-FRET signal must decrease. This biphasic bell-shaped curve (the Hook Effect) proves that the signal is driven by specific 1:1:1 ternary complex formation, rather than non-specific protein aggregation.
Protocol 3: Cellular Degradation & Mechanism Validation Assay
Causality: Observing a loss of POI in cells is not enough. We must definitively prove that the degradation is mediated by the Ubiquitin-Proteasome System (UPS) and not via off-target cytotoxicity or transcriptional downregulation[10].
Step-by-Step Methodology:
-
Cell Seeding: Seed the target cell line (e.g., HeLa or HEK293) in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO . -
Inhibitor Pre-treatment (The Validation Step): Pre-treat control wells with either 1
M MLN4924 (a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligases) or 1 M Epoxomicin/MG132 (proteasome inhibitors) for 2 hours. -
PROTAC Treatment: Treat the cells with the PROTAC at varying concentrations (e.g., 1 nM to 1
M) for 12–24 hours. -
Lysis and Western Blotting: Harvest cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify protein concentration. Run a Western Blot probing for the POI, the E3 ligase, and a loading control (e.g., GAPDH or
-actin).
-
Self-Validation Checkpoint: In wells treated only with the PROTAC, the POI band should disappear (calculating DC
and D ). In wells pre-treated with MLN4924 or Epoxomicin, the POI band must be rescued (remain intact). This strictly validates that the PROTAC is functioning through the intended catalytic UPS mechanism.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 3114-70-3: 1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 3. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
Bioconjugation techniques using unsymmetrical cyclohexane diamines
Application Note: Bioconjugation Techniques Using Unsymmetrical Cyclohexane Diamines
Executive Summary
This guide details the application of unsymmetrical cyclohexane diamines —specifically desymmetrized derivatives of trans-1,2-diaminocyclohexane (DACH)—as rigid, stereochemically defined linkers in bioconjugation. Unlike flexible polyethylene glycol (PEG) or alkyl spacers, cyclohexane scaffolds provide conformational locking. This rigidity reduces the entropic penalty of binding events and prevents "linker collapse," a common failure mode in Antibody-Drug Conjugates (ADCs) where hydrophobic payloads aggregate with the antibody surface.
Key Advantages:
-
Conformational Rigidity: The cyclohexane chair conformation locks functional groups in specific spatial vectors (typically diequatorial), improving target accessibility.
-
Orthogonality: Desymmetrization allows the sequential conjugation of two distinct biomolecules (e.g., Antibody + Drug, or Protein + Fluorophore) without cross-linking artifacts.
-
Stereochemical Control: Use of enantiopure (1R,2R) or (1S,2S) scaffolds ensures batch-to-batch consistency, a critical Critical Quality Attribute (CQA) in clinical development.
Chemical Basis & Scaffolding Strategy
The core of this technique is the desymmetrization of trans-1,2-diaminocyclohexane. While the parent molecule is
Stereochemistry: The Diequatorial Advantage
In the trans-isomer, both amino groups occupy equatorial positions in the most stable chair conformation. This places them anti-periplanar, directing the attached payloads away from the central ring and each other. This is superior to cis-isomers (axial-equatorial), which suffer from higher steric strain and potential intramolecular interference.
Desymmetrization Workflow
To utilize DACH as a linker, one amine must be protected or modified differently from the other. The standard route involves statistical mono-protection followed by purification.
Figure 1: Statistical desymmetrization strategy to generate the core unsymmetrical scaffold.
Protocol A: Synthesis of Heterobifunctional Linker (Maleimide-DACH-NHS)
Objective: Synthesize a rigid linker capable of reacting with a thiol (on a drug/peptide) and an amine (on an antibody). Starting Material: (1R,2R)-N-Boc-1,2-cyclohexanediamine (commercially available or synthesized via tartrate resolution).
Materials
-
Mono-Boc-DACH (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Sodium acetate (NaOAc)
-
Acetic anhydride (
) -
Trifluoroacetic acid (TFA)
-
Disuccinimidyl carbonate (DSC) or NHS/EDC
Step-by-Step Procedure
-
Maleimide Formation (Amine 1 Functionalization):
-
Dissolve Mono-Boc-DACH in dry THF.
-
Add Maleic anhydride (1.1 eq) and stir for 2 hours to form the maleamic acid intermediate (precipitate).
-
Cyclization: Add NaOAc and
. Heat to 60°C for 4 hours. -
Result: The free amine is converted to a Maleimide group. The Boc group remains intact.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Deprotection (Unmasking Amine 2):
-
Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 30 min at RT.
-
Evaporate solvent/TFA completely under vacuum.
-
Result: Maleimide-Cyclohexane-Amine (TFA salt).
-
-
Activation (Amine 2 Functionalization):
-
Dissolve the TFA salt in dry DMF with DIPEA (3.0 eq) to neutralize.
-
Add Disuccinimidyl carbonate (DSC, 1.2 eq). Stir for 4 hours.
-
Result:Maleimide-DACH-NHS Ester .
-
QC: Verify by LC-MS (Check for hydrolysis of NHS ester).
-
Protocol B: Two-Step Antibody-Drug Conjugation
Context: Conjugating a thiol-containing payload (e.g., DM1 or a cysteine-engineered peptide) to a monoclonal antibody (mAb) lysine residues using the rigid DACH linker.
Experimental Design
-
Step 1: Modify Antibody with Linker (NHS reaction).
-
Step 2: Conjugate Payload (Maleimide reaction).
-
Why this order? The NHS ester is hydrolysis-sensitive. Reacting it with the large antibody first allows for rapid purification of the stable Maleimide-Antibody intermediate.
Reagents
-
mAb (e.g., Trastuzumab) in PBS pH 7.4.
-
Linker: Maleimide-DACH-NHS (from Protocol A), dissolved in dry DMSO.
-
Payload: Thiol-drug (e.g., DM1-SH).
Workflow
-
Antibody Activation:
-
Adjust mAb concentration to 5-10 mg/mL in Modification Buffer (PBS, pH 8.0, 1mM EDTA). Note: Higher pH promotes lysine reactivity.
-
Add Linker (5-10 molar excess over mAb) from DMSO stock. Final DMSO < 10%.
-
Incubate 1 hour at RT.
-
Purification 1: Desalt via Zeba Spin Column (7K MWCO) or dialysis into Conjugation Buffer (PBS, pH 6.5, 1mM EDTA).
-
Checkpoint: Determine Linker-to-Antibody Ratio (LAR) via UV-Vis (if linker has chromophore) or PLRP-MS.
-
-
Payload Conjugation:
-
Add Thiol-Payload (3-5 molar excess over available maleimides) to the Maleimide-mAb.
-
Incubate 2 hours at RT or overnight at 4°C.
-
Quenching: Add N-acetylcysteine (excess) to react with remaining maleimides.
-
-
Final Purification:
-
Remove free drug via Size Exclusion Chromatography (SEC) or extensive dialysis.
-
Storage: Formulate in Histidine/Trehalose buffer, pH 6.0.
-
Figure 2: Two-step conjugation workflow ensuring site-selective attachment via the rigid cyclohexane bridge.
Quantitative Analysis & Quality Control
Data presentation is vital for validating the "unsymmetrical" nature of the conjugation (i.e., ensuring no cross-linking occurred).
Table 1: Critical Quality Attributes (CQAs) for DACH-Linker ADCs
| Attribute | Method | Acceptance Criteria | Notes |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | Target ± 0.3 (e.g., 3.5–4.0) | Rigid linkers often show cleaner DAR distribution than flexible ones. |
| Monomer Purity | SEC-HPLC | > 95% | Aggregation indicates hydrophobic linker collapse. |
| Free Drug | RP-HPLC | < 1% | Critical for toxicity profiles. |
| Stereochemical Purity | Chiral GC/HPLC | > 99% ee | Only relevant for the starting linker material. |
Troubleshooting: Aggregation
If significant aggregation is observed (Monomer Purity < 90%):
-
Cause: The cyclohexane ring is hydrophobic.
-
Solution: Introduce a sulfonate group onto the cyclohexane ring (sulfonated-DACH) or ensure the payload itself is sufficiently polar.
-
Check: Ensure the trans isomer was used. Cis isomers can fold back, exposing hydrophobic surfaces more aggressively.
References
-
Jacobsen, E. N., et al. (1991).[1] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society. Link
-
Boc Sciences. Heterobifunctional Crosslinkers for Labeling.
-
Thermo Fisher Scientific. Molecular Probes Heterobifunctional Crosslinkers. Link
-
Vector Laboratories. Quantitative and Reproducible Bioconjugation. Link
-
Wikipedia. trans-1,2-Diaminocyclohexane. Link
Sources
Troubleshooting & Optimization
Separation of cis and trans isomers of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
The following Technical Support Guide is designed for researchers and process chemists working with N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine . This guide addresses the specific challenge of separating geometric isomers (cis vs. trans) and provides scalable, scientifically grounded solutions.
Topic: Separation of cis and trans isomers of this compound Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development
Diagnostic & Strategy Selection
User Query: "I have a mixture of cis/trans isomers. Which method should I use to separate them?"
Technical Insight: The choice between crystallization and chromatography depends on your scale and purity requirements.
-
The Thermodynamic Rule: For 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial conformation) is generally more thermodynamically stable and has a higher melting point and lower solubility than the cis isomer. This physical property gap is the basis for crystallization.
-
The Polarity Rule: In Reverse Phase HPLC, the trans isomer (zero or lower net dipole moment) typically behaves more hydrophobically than the cis isomer (higher dipole moment), resulting in different retention times.
Decision Matrix (Workflow)
Figure 1: Strategic Decision Tree for Isomer Separation. Selects the optimal workflow based on material quantity and purity targets.
Method A: Selective Crystallization (The Scalable Solution)
User Query: "How do I separate the isomers on a multigram/kilogram scale without using expensive chromatography?"
Core Principle: The trans-isomer of 1,4-cyclohexanediamine derivatives packs more efficiently into a crystal lattice due to its linear, diequatorial conformation. Converting the free base diamine into a dihydrochloride salt (2HCl) amplifies this solubility difference, causing the trans-2HCl salt to precipitate preferentially from alcoholic solvents [1, 2].
Protocol: Dihydrochloride Salt Fractionation
Reagents:
-
Crude Diamine Mixture[1]
-
Methanol (MeOH) or Ethanol (EtOH)
-
HCl (4M in Dioxane or concentrated aqueous HCl)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 g of the crude diamine mixture in 50 mL of Methanol (5 vol).
-
Salt Formation: Cool the solution to 0–5 °C. Slowly add 2.2 equivalents of HCl (e.g., 4M in dioxane) dropwise. Caution: Exothermic reaction.
-
Precipitation: Stir the resulting suspension at room temperature for 2–4 hours. The mixture should thicken as the less soluble trans-isomer crystallizes.
-
Filtration: Filter the solid.
-
Filter Cake (Solid): Enriched trans-isomer (dihydrochloride salt).
-
Mother Liquor (Filtrate): Enriched cis-isomer.[1]
-
-
Recrystallization (Polishing): If the filter cake is not >98% trans, recrystallize it from hot Methanol/Water (9:1). Dissolve at reflux, cool slowly to RT, then to 0 °C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent is too non-polar or concentration is too high. | Add a small amount of water or more methanol. Heat to reflux and cool very slowly. Seed with pure trans crystals if available. |
| Low Yield | Too much solvent (product remains in solution). | Concentrate the mother liquor by 50% and cool to -20 °C to harvest a second crop. |
| Poor Separation | Cis isomer is co-precipitating.[1] | The cooling rate was too fast. Re-dissolve and cool at a rate of 5 °C/hour. |
Method B: Preparative HPLC (High Purity)
User Query: "I need analytical grade purity (>99.5%) or I am working with small amounts (<1g)."
Core Principle: Separation is achieved via shape selectivity and hydrophobicity . The trans isomer (flat) interacts differently with the C18 chains than the cis isomer (bent). High pH mobile phases are critical for diamines to ensure they remain in the free-base form, preventing peak tailing caused by interaction with silanols [3].
Recommended Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | XBridge C18 or Gemini-NX C18 (5 µm) | Hybrid silica particles resist high pH degradation. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Basic pH keeps amines deprotonated (neutral), improving retention and peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 40% B over 20 mins | Shallow gradient maximizes resolution of structural isomers. |
| Detection | UV @ 210–220 nm | Amines have weak UV absorbance; low wavelength is required. |
Method Development Workflow
Figure 2: HPLC Method Development Workflow. Systematic approach to optimizing resolution.
Analytical Verification (Quality Control)
User Query: "How do I prove which isomer is which?"
Technical Insight:
NMR is the definitive structural proof. The coupling constants (
1H NMR Diagnostic Table (400 MHz, DMSO-d6 or CD3OD)
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |
| Ring Conformation | Substituents are Equatorial. Protons are Axial. | One substituent Axial, one Equatorial.[2][3] |
| Methine Proton Signal (H1/H4) | Triplet of Triplets (tt) | Broad Multiplet / Quintet |
| Coupling Constant ( | Large axial-axial coupling (~11-12 Hz) + Small axial-equatorial coupling (~4 Hz). | Smaller couplings due to lack of diaxial interactions. |
| Chemical Shift | Typically upfield (shielded). | Typically downfield (deshielded). |
Note on Diastereomers: Because the side chain (1-methoxypropan-2-yl) contains a chiral center, the cis and trans fractions may technically be mixtures of diastereomers (e.g., trans-R and trans-S) if the starting material was racemic. However, the NMR splitting pattern of the ring protons remains the primary differentiator for the geometric (cis/trans) assignment.
Isomerization (Optional Recovery)
User Query: "I have too much of the unwanted cis-isomer. Can I convert it?"
If the trans-isomer is the desired target (common in drug development), the cis-isomer can be isomerized.
-
Method: Heat the cis-rich mother liquor (free base form) with a catalyst (Ruthenium on Alumina or Raney Nickel) under Hydrogen pressure (or in the presence of ammonia) at 150–180 °C.
-
Mechanism: This establishes a thermodynamic equilibrium (typically ~70:30 trans:cis), allowing you to recycle the material [2].
References
- Separation and purification of cis and trans isomers. US Patent 3,880,925. Google Patents.
- Preparation of trans cyclohexane 1,4-diamine. US Patent 4,486,603. Google Patents.
-
HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. SIELC Technologies. Available at: [Link] (Note: Analogous polarity principles apply to diamines).
Sources
Technical Support Center: Air-Sensitive & Hygroscopic Amine Building Blocks
Status: Operational Operator: Senior Application Scientist Ticket ID: AMINE-HANDLE-001
Mission Statement
Welcome to the Technical Support Center. You are likely here because your amine building block has turned into a sticky tar, your yield has plummeted, or your "white solid" is now a yellow oil.
Amines are unique trouble-makers. They are not just hygroscopic (water-loving); they are nucleophilic enough to react with atmospheric carbon dioxide to form carbamates (often mistaken for simple "wetness"), and prone to oxidation (N-oxide formation). This guide treats these compounds not just as reagents, but as dynamic systems requiring rigorous control.
Module 1: Storage & Inventory Management
User Query: "I bought a gram of a diamine last month. It was a white powder. Now it's a crusty solid with liquid on top. Is it ruined?"
Diagnosis: You are likely seeing a combination of hygroscopicity (water absorption) and carbamate formation . Amines react reversibly with CO₂ in the air to form ammonium carbamates/carbonates.
Protocol: The "Zero-Headspace" Storage System
Do not rely on simple screw caps. Follow this hierarchy for long-term stability:
-
Primary Barrier: Store under an inert atmosphere (Argon is superior to Nitrogen due to density).
-
Seal Integrity: Use Parafilm® M (stretchable) or Teflon tape on threads before capping to prevent seizing and gas exchange. Electrical tape is a poor substitute as it degrades with solvent vapors.
-
Temperature: Store at -20°C.
-
Critical: Allow the bottle to warm to room temperature before opening . Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.
-
Decision Logic: Storage & Handling
Figure 1: Decision matrix for storage and handling based on physical state and salt formation.
Module 2: Transfer & Weighing Protocols
User Query: "Every time I try to weigh my amine on the balance, the mass keeps increasing, and it sticks to the spatula. How do I get an accurate amount?"
Diagnosis: The mass increase is rapid water absorption from the humidity in the lab air. You cannot weigh this "by addition" on an open balance.
Protocol: Weighing by Difference (The "Schlenk" Method)
This method eliminates atmospheric exposure during the measurement phase.
-
Preparation:
-
Take a dry, nitrogen-flushed Schlenk flask containing your solvent.
-
Take your source container of amine (septum-capped).
-
-
The Syringe Load:
-
Purge a gas-tight syringe with nitrogen (3x).
-
Withdraw slightly more amine than required from the source bottle.
-
Pull the plunger back to draw a cushion of inert gas into the tip (prevents dripping).
-
-
The Weighing (t=0):
-
Place the full syringe (capped with a rubber septum or stopcock) on the balance. Record Mass A.
-
-
The Transfer:
-
Inject the required volume into your reaction flask through the septum.
-
-
The Weighing (t=1):
-
Return the empty(ier) syringe to the balance. Record Mass B.
-
-
Calculation:
-
Mass Added = Mass A - Mass B.
-
Why this works: The reagent is never exposed to air. You measure what left the syringe, not what entered the flask, bypassing the hygroscopic error.
Module 3: Reaction Setup & Purification
User Query: "My reaction failed. I suspect water killed the catalyst, even though I used a fresh bottle of amine."
Diagnosis: Even "fresh" amines can contain 1-5% water if the seal was compromised. For catalytic cross-couplings (Buchwald-Hartwig) or moisture-sensitive nucleophilic attacks, you must dry the amine.
Technique: Azeotropic Drying
Do not use molecular sieves directly in viscous amines (they trap product and are hard to filter). Use Azeotropic Distillation .[1]
Step-by-Step:
-
Dissolve the amine in a solvent that forms a water azeotrope (see table below).
-
Rotary evaporate or distill the solvent. The water co-distills with the solvent.
-
Repeat 2-3 times.
-
Backfill with Argon immediately.
Table 1: Common Azeotropic Solvents for Drying Amines
| Solvent | Boiling Point (°C) | Azeotrope BP with H₂O (°C) | % Water in Azeotrope (w/w) | Application Notes |
| Toluene | 110.6 | 85.0 | 20.2% | Gold Standard. High capacity for water removal. |
| Benzene | 80.1 | 69.0 | 8.9% | Effective but toxic. Use only if Toluene is too high-boiling. |
| DCM | 39.6 | 38.1 | 1.5% | Poor efficiency. Only for very heat-sensitive amines. |
| Acetonitrile | 81.6 | 76.5 | 16.3% | Good, but can coordinate to metal catalysts. Remove thoroughly. |
(Data derived from Armarego & Chai, Purification of Laboratory Chemicals) [1]
Module 4: Troubleshooting & FAQs
Q1: My clear amine oil turned black overnight. Can I still use it?
A: This is oxidative degradation (N-oxide formation).
-
Fix: If the impurity is minor (<5%), filter through a short plug of basic alumina or Celite under inert atmosphere.
-
Prevention: Sparge your storage bottles. Bubbling Argon through the liquid for 10-15 minutes removes dissolved oxygen that headspace purging misses.
Q2: I need to use the HCl salt version because it's stable, but my reaction requires the free base.
A: You must perform an In-Situ Freebasing .
-
Protocol: Suspend the amine salt in your reaction solvent. Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., NaH, KOtBu, or DIPEA depending on downstream compatibility). Stir for 30 mins.
-
Warning: If using inorganic bases (NaH), filtration of the resulting salt (NaCl) might be necessary if the catalyst is sensitive to halides.
Q3: How do I transfer a pyrophoric or extremely air-sensitive amine (like t-BuLi or volatile amines)?
A: Use the Cannula Transfer (Double-Tipped Needle) method. Gravity pouring is forbidden.
Figure 2: Logic flow of a positive-pressure cannula transfer.
-
Insert one end of the cannula into the headspace of the Source.
-
Insert the other end into the Destination.
-
Purge the needle with gas from the Source.
-
Lower the Source needle into the liquid.
-
The positive pressure pushes the liquid into the Destination.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3]
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
Sources
Technical Support Center: Optimizing Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Welcome to the Technical Support and Troubleshooting Center for reductive amination workflows. This guide is engineered for discovery chemists, process scientists, and drug development professionals who require high-yielding, scalable C–N bond-forming reactions.
Mechanistic Foundation & Reagent Selection
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the industry standard for reductive amination. The three bulky, electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its nucleophilicity compared to sodium borohydride (NaBH₄)[1].
Because iminium ions are highly electrophilic, STAB reduces them orders of magnitude faster than it reduces neutral aldehydes or ketones[1],[2]. This kinetic differential enables "direct" (one-pot) reductive aminations, where the carbonyl, amine, and reductant coexist without the reductant destroying the starting materials.
Fig 1. Kinetic selectivity of STAB favoring iminium reduction over direct carbonyl reduction.
Comparative Reagent Matrix
To understand why STAB is preferred, we must compare it against alternative hydride sources:
| Reducing Agent | Relative Hydride Donicity | Iminium Selectivity | Toxicity Profile | Preferred Solvents |
| NaBH₄ | High | Poor (Reduces carbonyls) | Low | MeOH, EtOH |
| NaBH₃CN | Moderate | High | High (HCN gas risk) | MeOH, THF |
| NaBH(OAc)₃ | Low | Very High | Low | DCE, DCM, THF |
Validated Experimental Protocol: Direct Reductive Amination
This self-validating protocol is optimized for the coupling of aliphatic/aromatic aldehydes or unhindered ketones with primary/secondary amines[3],[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2–0.5 M[3],[4].
-
Acid Catalysis (Conditional): If utilizing a ketone, add glacial acetic acid (1.0–2.0 equiv) to the stirring mixture. Causality: Ketones are less electrophilic than aldehydes; the acid catalyzes the dehydration step to form the iminium ion. Acetic acid is generally not required for aldehydes[3].
-
Imine Formation: Stir at room temperature for 15–30 minutes.
-
Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. Do not proceed until the carbonyl starting material has significantly depleted, confirming imine formation.
-
-
Reduction: Add STAB (1.4–1.6 equiv) portion-wise to control any mild exotherm[3].
-
Reaction Monitoring: Stir at room temperature for 2–24 hours.
-
Self-Validation Checkpoint: Quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS to confirm the mass of the alkylated amine product.
-
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Fig 2. Standard one-pot direct reductive amination workflow using STAB.
Troubleshooting & FAQs
Q1: My aldehyde is being reduced to an alcohol before the amine can react. How do I prevent this? Causality: While STAB is exceptionally mild, unhindered aliphatic aldehydes are still susceptible to direct reduction by the hydride. If the kinetic rate of imine formation is slower than the rate of aldehyde reduction, the alcohol byproduct will dominate. Solution: Switch to an indirect (stepwise) reductive amination. Pre-form the imine using a dehydrating agent (e.g., molecular sieves or Ti(OiPr)₄) in the absence of STAB. Only add the reducing agent after complete imine formation is confirmed via GC-MS[3],[4].
Q2: I am observing significant dialkylation (tertiary amine formation) when using a primary amine. Causality: The secondary amine product generated from the first reductive amination is often more nucleophilic than the primary amine starting material. It competes for the remaining carbonyl, forming a new iminium ion that is subsequently reduced, leading to over-alkylation[1]. Solution: Use a stoichiometric excess of the primary amine (1.5–2.0 equiv) to outcompete the secondary amine product. Alternatively, adopt a stepwise procedure: pre-form the imine in methanol, then reduce with NaBH₄[3],[4],[1].
Q3: My reaction with a weakly basic aniline or sterically hindered amine is stalling. Causality: Weakly basic amines (e.g., anilines) or sterically hindered amines struggle to attack the carbonyl carbon, making the initial dehydration (imine formation) the rate-limiting step[3]. Solution: STAB is actually highly efficient for weakly basic amines if given the right conditions[3]. Increase the concentration of the reaction to 0.5 M, add a Lewis acid, or heat the reaction slightly. Note: STAB degrades at elevated temperatures; if heating is required, you must add additional equivalents of STAB over time.
Q4: Can I use Methanol as a solvent to improve the solubility of my polar substrates? Causality: No. STAB is highly sensitive to protic solvents. It reacts rapidly with methanol to evolve hydrogen gas and form methoxyborohydride species, destroying the reagent's active hydride content and altering its selectivity profile[2],[5]. Solution: Always use aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)[4],[5]. If methanol must be used due to strict solubility constraints, you must switch your reducing agent to Sodium Cyanoborohydride (NaBH₃CN), which is stable in methanol[5].
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]
-
"Sodium triacetoxyborohydride." Organic Chemistry Portal.[Link]
-
"Reductive Amination - Common Conditions." Common Organic Chemistry.[Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Advanced NMR Characterization of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine Isomers
Topic: NMR characterization of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine isomers Content Type: Publish Comparison Guide
Executive Summary
In the development of cyclohexane-based kinase inhibitors and linker technologies, the precise stereochemical assignment of 1,4-disubstituted cyclohexanes is a critical quality attribute. This guide details the structural characterization of This compound , focusing on distinguishing the thermodynamically stable trans-isomer (typically the active pharmacophore) from the cis-isomer impurity.
Unlike simple diamines, the introduction of the chiral 1-methoxypropan-2-yl side chain breaks the molecular symmetry, complicating spectral assignment. This guide compares the target molecule against the unsubstituted reference (1,4-diaminocyclohexane) and provides a definitive NMR workflow to validate stereochemistry without relying on X-ray crystallography.
Part 1: Structural Landscape & Isomer Challenges
The molecule consists of a cyclohexane core substituted at the 1 and 4 positions with amine functionalities. One amine is alkylated with a methoxy-isopropyl group.
The Isomer Matrix:
-
Geometric Isomers (Ring):
-
Trans-isomer: The substituents are on opposite faces of the ring.[1] In the lowest energy chair conformation, both bulky groups (the amine and the alkyl-amine) adopt the diequatorial (e,e) position to minimize 1,3-diaxial interactions.
-
Cis-isomer: The substituents are on the same face.[1] This forces one group to be axial while the other is equatorial (a,e), resulting in a rapid ring-flip equilibrium at room temperature and averaged NMR signals.
-
-
Stereoisomers (Side Chain):
-
The 1-methoxypropan-2-yl group contains a chiral center (R or S). While enantiomers (R vs. S) are indistinguishable by standard NMR, the relationship between the side chain and the ring geometry creates distinct diastereomeric environments that are observable.
-
Diagram 1: Isomer Identification Workflow
The following decision tree outlines the logical flow for assigning the ring configuration based on observable NMR parameters.
Caption: Logical workflow for distinguishing cis/trans ring isomers using coupling constants and NOE correlations.
Part 2: Comparative NMR Methodology
The following table contrasts the spectral features of the Target (Trans-isomer) against the Impurity (Cis-isomer) and the Reference (Unsubstituted Diamine).[2]
Table 1: Comparative Spectral Data (Predicted in CDCl
| Feature | Target: Trans-Isomer (Product) | Alternative: Cis-Isomer (Impurity) | Reference: 1,4-Diaminocyclohexane |
| H1/H4 Multiplicity | tt (Triplet of Triplets) | Quintet / Narrow Multiplet | tt (Trans) / Multi (Cis) |
| Coupling ( | |||
| H1/H4 Shift ( | ~2.6 - 2.8 ppm (Shielded/Axial) | ~2.9 - 3.1 ppm (Deshielded/Equatorial avg) | ~2.65 ppm |
| C1/C4 Shift ( | ~50.0 ppm | ~46.0 - 48.0 ppm | ~51.0 ppm |
| Gamma-Gauche Effect | Absent (Substituents are equatorial) | Present (Axial substituent shields | Absent |
| Side Chain OMe | Singlet ~3.35 ppm | Singlet ~3.35 ppm | N/A |
Key Mechanistic Insight: The Karplus Relationship
The differentiation relies on the Karplus equation, which relates the dihedral angle (
-
Trans (Diequatorial): The protons at H1 and H4 are axial . They have a
dihedral angle with the adjacent axial protons (H2/H6 axial). This results in a large coupling ( Hz). -
Cis (Axial/Equatorial): The H1/H4 protons rapidly alternate between axial and equatorial. The weighted average dihedral angle results in a significantly smaller coupling constant (
Hz).
Part 3: Experimental Protocol
To ensure reproducible data, follow this self-validating protocol.
Materials:
-
Solvent: DMSO-d
(Recommended for observing NH protons) or CDCl (Better resolution for ring couplings). Note: This guide assumes CDCl for clearer ring coupling analysis. -
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-15 mg of the amine in 0.6 mL of CDCl
. -
Critical Step: Add 1 drop of D
O after the initial scan to identify exchangeable NH protons. This confirms the assignment of the amine signals and cleans up the aliphatic region.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz minimum (600 MHz preferred for resolving the side chain multiplets).
-
Pulse Sequence: Standard 1H ZG30.
-
Number of Scans (NS): 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): Set to
seconds. Why? Accurate integration of the methoxy singlet vs. the ring protons is essential for purity calculation.
-
-
2D Validation (Optional but Recommended):
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500 ms.
-
Look for cross-peaks between H1 (axial) and H3/H5 (axial). This "1,3-diaxial" correlation is the fingerprint of the trans-diequatorial conformation.
-
Part 4: Data Interpretation Guide
1. The Diagnostic "Triplet of Triplets"
The most definitive proof of the trans-isomer is the shape of the H1 and H4 signals.
-
Locate H1/H4: Look in the range of 2.5 – 2.9 ppm.
-
Analyze H4 (Unsubstituted Amine side): It should appear as a clear tt (
Hz). -
Analyze H1 (Alkylated Amine side): This will be slightly downfield from H4 due to the alkyl group. It should retain the large coupling width (
Hz total width) if it is axial (trans-isomer).
2. The Side Chain Confirmation
Use the 1-methoxypropan-2-yl group as an internal anchor.[2]
-
Methoxy (
): Sharp singlet at ppm. Integration = 3H.[4] -
Methyl Doublet (
): Doublet at ppm. Integration = 3H.[4] -
Chiral Methine: Multiplet at
ppm.[5]
3. Visualizing the Spatial Arrangement (NOE)
The diagram below illustrates the specific NOE correlations that validate the trans structure.
Caption: NOE correlations expected for the Trans-isomer. The 1,3-diaxial interaction is the "smoking gun" for axial protons.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard text for coupling constant analysis).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
- Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications.
-
AIST Spectral Database for Organic Compounds (SDBS). Spectrum of trans-1,4-diaminocyclohexane (SDBS No. 3390). National Institute of Advanced Industrial Science and Technology. [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for J-coupling values). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 1-Methoxy-2-propanol(107-98-2) 1H NMR spectrum [chemicalbook.com]
- 6. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
The Linkerology Dilemma: Rigid Cyclohexane vs. Flexible PEG in PROTAC Design
Topic: Comparing Rigid Cyclohexane Linkers vs. Flexible PEG Linkers in PROTACs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[2] It is a critical structural determinant that governs ternary complex cooperativity, cell permeability, and metabolic stability.[1]
This guide provides an in-depth technical comparison between flexible Polyethylene Glycol (PEG) linkers and rigid Cyclohexane-based linkers. While PEG linkers remain the industry standard for initial library generation due to synthetic accessibility, rigid linkers—specifically trans-cyclohexane motifs—are emerging as superior tools for optimizing bioavailability and locking in productive ternary complexes.
Mechanistic Divergence: Entropy and Pre-organization
The fundamental difference between these linker classes lies in the thermodynamics of ternary complex formation.
Flexible PEG Linkers: The "Fisherman" Approach
PEG chains (
-
Mechanism: They allow the PROTAC to sample a vast conformational space, increasing the probability of finding a binding mode where both the Protein of Interest (POI) and E3 ligase are engaged.
-
The Entropic Penalty: Upon binding, the flexible linker must "freeze" into a specific conformation. This results in a massive loss of conformational entropy (
), which acts as a thermodynamic penalty against complex formation.[1] -
Consequence: High binary affinity for targets does not always translate to efficient degradation because the energy cost to freeze the linker offsets the binding energy.
Rigid Cyclohexane Linkers: The "Lock-and-Key" Approach
Cyclohexane rings (particularly the 1,4-trans isomer) introduce defined exit vectors and restrict rotation.
-
Mechanism: These linkers "pre-organize" the PROTAC into a bioactive conformation before it even encounters the protein.
-
The Entropic Advantage: Because the molecule is already constrained, the loss of entropy upon binding is minimal. If the geometry is correct, this leads to high-affinity ternary complexes with strong positive cooperativity (
).[1] -
Metabolic Shielding: Unlike linear PEG chains which are susceptible to oxidative cleavage (e.g., by CYPs), cyclohexane rings are metabolically robust.[1]
Visualization: Thermodynamic Landscape of Linker Binding
Figure 1: Thermodynamic comparison of linker entropy. Flexible linkers incur a high energy cost to "freeze" into the bound state, whereas rigid linkers are pre-organized, facilitating stable ternary complex formation.[1]
Comparative Performance Metrics
The following data synthesizes findings from key studies (e.g., LRRK2, CDK12/13 degraders) comparing these specific linker types.
| Feature | Flexible PEG Linkers | Rigid Cyclohexane Linkers |
| Ternary Complex Cooperativity ( | Low to Neutral. Often | High Potential. Can drive |
| Degradation Potency ( | Moderate. Good for initial hits, but often hits a "potency ceiling" due to entropic costs.[1] | High. Once the geometry is optimized, rigid linkers often achieve sub-nanomolar |
| Cell Permeability ( | Variable. Long PEG chains increase Polar Surface Area (PSA), often reducing permeability.[1] | Enhanced. Rigidifying the linker often collapses the molecule, shielding polar groups and improving passive diffusion. |
| Solubility | Excellent. PEG is the gold standard for improving aqueous solubility. | Moderate. Cyclohexane is lipophilic. Often requires adding solubilizing groups (e.g., piperazines or amines) to the scaffold.[1] |
| Metabolic Stability | Low. Ether bonds in PEG are prone to oxidative metabolism.[3] | High. Saturated carbocycles are resistant to rapid metabolic clearance. |
| Synthetic Complexity | Low. Wide variety of bifunctional PEG linkers are commercially available. | High. Requires bespoke synthesis; stereochemistry (cis vs trans) must be strictly controlled. |
Case Study Analysis: The Impact of Rigidification
Case A: LRRK2 Degraders (Stereochemistry Matters)
In the development of LRRK2 degraders, a direct comparison was made between cis- and trans-1,4-cyclohexane linkers versus linear chains.[1]
-
Observation: The trans-cyclohexane linker forced the PROTAC into a "stick-out" conformation.
-
Result: Despite having weaker binary affinity for the E3 ligase (VHL) compared to the flexible variants, the trans-cyclohexane PROTAC formed a highly cooperative ternary complex.
-
Outcome: The rigid trans-isomer showed superior degradation (
) and potency compared to the cis-isomer or flexible analogs, proving that geometry trumps affinity in PROTACs.
Case B: CDK12/13 Degraders
Researchers utilized a trans-cyclohexane-1,4-diamine linker to connect Thalidomide (CRBN ligand) to a CDK inhibitor.[1]
-
Result: The rigid linker (Compound 7f) achieved a degradation efficiency of 88% at 1
M.[4] -
Contrast: Extending the linker with flexible alkyl/PEG chains resulted in a complete loss of potency (inactive at >10 atoms), suggesting that the rigid linker was essential to prevent "unproductive" folding of the molecule.
Decision Framework: When to Use Which?
Do not default to PEG. Use this logic flow to determine the correct linker strategy for your pipeline.
Figure 2: Decision matrix for PROTAC linker selection.[1] PEG is preferred for initial "fishing" expeditions, while rigid linkers are essential for solving PK and cooperativity issues.[1]
Experimental Protocols
To validate the choice between rigid and flexible linkers, you must perform these specific assays.
Protocol A: Differential Ternary Complex Stability (AlphaLISA)
This assay quantifies if your rigid linker is actually driving cooperativity compared to the PEG control.
-
Reagents: Biotinylated POI, His-tagged E3 Ligase, AlphaLISA Acceptor beads (Anti-His), Streptavidin Donor beads.[1]
-
Setup: Prepare a matrix of PROTAC concentrations (0.1 nM to 10
M). -
Incubation:
-
Mix POI (10 nM) and E3 Ligase (10 nM) in buffer (PBS + 0.1% BSA + 0.01% Tween-20).[1]
-
Add PROTAC and incubate for 60 mins at RT.
-
-
Detection:
-
Add Acceptor beads (20
g/mL), incubate 30 mins. -
Add Donor beads (20
g/mL), incubate 30 mins in dark.
-
-
Readout: Measure signal on an EnVision plate reader.
-
Analysis: Plot the "Hook Effect" curve.
-
Interpretation: A shift in the
(peak complex formation) to lower concentrations for the Cyclohexane linker vs. PEG indicates positive cooperativity .
-
Protocol B: PAMPA Permeability Assessment
Rigid linkers often improve permeability. Verify this early.
-
Preparation: Dissolve PROTACs in DMSO (10 mM stock). Dilute to 10
M in PBS (pH 7.4). -
Membrane: Use a pre-coated PAMPA plate (artificial lipid membrane).[3]
-
Loading: Add 300
L of compound solution to the donor well. Add 200 L of PBS to the acceptor well. -
Incubation: Incubate for 5 hours at RT in a humidity chamber.
-
Quantification: Analyze both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate
(apparent permeability).[1]-
Target:
cm/s is generally required for cellular activity.[1]
-
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. [Link][1]
-
Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. Journal of Medicinal Chemistry. [Link]
-
Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs. RSC Medicinal Chemistry. [Link]
-
Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
Sources
Comparative Mass Spectrometry Guide: Methoxy-Substituted Diamines vs. Unsubstituted Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Fragmentation mechanics, isomer differentiation, and experimental protocols.
Executive Summary: The Structural Advantage
In drug development and metabolomics, methoxy-substituted diamines (particularly N-methoxybenzyl diamines) represent a critical class of intermediates and ligands. Their mass spectrometric analysis offers a distinct advantage over unsubstituted analogs : the presence of the methoxy group—specifically in the ortho position—unlocks unique fragmentation pathways that facilitate precise structural elucidation.
While unsubstituted diamines rely almost exclusively on generic
Mechanistic Comparison: Product vs. Alternatives
The Baseline: Unsubstituted Diamines
For a standard N-benzylethylenediamine, the fragmentation is dominated by a single, high-energy pathway:
-
Mechanism: Ionization occurs at the nitrogen lone pair. The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen.
-
Result: A dominant iminium ion and a benzyl cation (m/z 91).
-
Limitation: This pathway is structurally uninformative regarding the aromatic ring's substitution pattern beyond "benzyl present."
The Product: Methoxy-Substituted Diamines
The introduction of a methoxy group (
-
Electronic Stabilization: The oxygen atom donates electron density, stabilizing the molecular ion (
) and increasing its abundance relative to unsubstituted analogs. -
The Ortho-Effect (Key Differentiator): When the methoxy group is ortho to the diamine side chain, a specific 6-membered transition state allows for the transfer of a hydrogen atom from the side chain to the methoxy oxygen. This triggers the loss of neutral formaldehyde (
, 30 Da) or methanol ( , 32 Da).
Comparative Data Table: Characteristic Ions (EI, 70 eV)
| Feature | Unsubstituted Diamine (e.g., N-benzyl-1,2-diaminoethane) | Methoxy-Substituted Diamine (e.g., N-(2-methoxybenzyl)-1,2-diaminoethane) | Diagnostic Value |
| Base Peak | m/z 91 (Tropylium/Benzyl) | m/z 121 (Methoxybenzyl) or m/z 150 (Iminium) | High: m/z 121 confirms methoxy-benzyl core.[1][2][3][4][5][6][7][8][9][10] |
| Molecular Ion ( | Weak / Absent | Moderate Intensity | Medium: Methoxy stabilizes the radical cation. |
| m/z 30 ( | m/z 30 + m/z 136 (Methoxy-iminium) | High: Confirms diamine backbone integrity. | |
| Neutral Loss | Loss of Benzyl radical (91 Da) | Loss of | Critical: Specific to ortho-methoxy isomers. |
| Differentiation | Cannot distinguish isomers | Ortho vs Para distinguishable via m/z 91/121 ratio | High: Ortho favors rearrangement ions. |
Visualization of Fragmentation Pathways[11][12][13]
The following diagram illustrates the divergent pathways between the unsubstituted alternative and the methoxy-substituted product, highlighting the diagnostic "Ortho Effect."
Caption: Comparative fragmentation pathways. Note the unique H-rearrangement pathway available only to the ortho-methoxy substituted product.
Experimental Protocols
To replicate these results and validate the structural advantages, follow this standardized workflow. This protocol is designed to be self-validating by using the unsubstituted analog as a system suitability control.
Sample Preparation
-
Standard Solution: Dissolve 1 mg of the diamine (methoxy-substituted or unsubstituted) in 1 mL of Methanol (HPLC grade).
-
Derivatization (Optional for GC-MS):
-
Why: Diamines can cause peak tailing due to interaction with silanol groups.
-
Method: Add 50
L of Trifluoroacetic anhydride (TFAA) to 100 L of sample. Incubate at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate. -
Effect: Converts amines to amides, improving volatility and sharpening peaks.
-
Instrumental Parameters
This guide compares two common ionization modes. EI is recommended for structural fingerprinting; ESI is recommended for high-sensitivity quantification.
| Parameter | GC-MS (Electron Impact) | LC-MS/MS (Electrospray) |
| Column | DB-5ms or equivalent (30m x 0.25mm) | C18 Reverse Phase (2.1 x 100mm) |
| Carrier/Mobile Phase | Helium (1 mL/min) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Ionization Energy | 70 eV (Standardized) | Positive Mode ( |
| Source Temp | 230°C | 350°C (Gas Temp) |
| Scan Range | m/z 40 - 400 | MS/MS (CID) at 20-40 eV |
Workflow Diagram
Caption: Dual-pathway workflow for analyzing methoxy-substituted diamines. Pathway A maximizes structural data; Pathway B maximizes sensitivity.
Data Interpretation & Validation
When analyzing your data, use the following logic gates to validate the presence of the methoxy-substituted product versus an alternative.
-
The "121 Check":
-
The Isomer Test (Ortho vs. Para):
-
Calculate the ratio of the molecular ion (
) to the fragment . -
High Abundance of
: Confirms Ortho substitution (due to proximity-driven formaldehyde loss). -
Absence of
: Suggests Para or Meta substitution (distance prevents rearrangement).
-
-
Nitrogen Rule Validation:
-
The molecular ion
must have an even mass if the diamine contains 2 nitrogens. -
Fragment ions from simple cleavage (e.g., m/z 30, 121) will have odd masses .
-
References
-
BenchChem. (2025).[7] Mass Spectrometry of Diamines: A Comparative Guide for Researchers. Retrieved from
-
Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry. Retrieved from
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[7][11] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. Retrieved from
-
Shevyrin, V., et al. (2016).[3] Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe). Journal of Mass Spectrometry. Retrieved from
-
NIST Chemistry WebBook. Benzenemethanamine, 4-methoxy- Mass Spectrum. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]
- 3. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. mdpi.com [mdpi.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. d.lib.msu.edu [d.lib.msu.edu]
Thermal stability comparison of amine curing agents for epoxy
Executive Summary
In high-performance epoxy networks, the choice of amine curing agent is the primary determinant of the polymer's thermal endurance.[1] While the epoxy resin (e.g., DGEBA) provides the backbone, the curing agent dictates the crosslink density, chain rigidity, and susceptibility to thermal degradation.
This guide compares the three dominant classes of amine curing agents—Aliphatic , Cycloaliphatic , and Aromatic —focusing on their thermal stability profiles.
Key Takeaway:
-
Aromatic Amines (e.g., 4,4'-DDS): Superior thermal stability (
C) and glass transition temperatures ( C).[2] Essential for aerospace and structural composites. -
Cycloaliphatic Amines (e.g., IPDA): Balanced performance. Moderate thermal stability with excellent UV/oxidative resistance. Ideal for industrial coatings.[3]
-
Aliphatic Amines (e.g., TETA): Lowest thermal stability. High flexibility but susceptible to rapid thermal degradation at elevated temperatures.
Chemical Causality: Structure-Property Relationships
The thermal stability of a cured epoxy network is governed by the bond dissociation energy of the weakest links in the polymer backbone.
The Role of Aromaticity
Aromatic amines introduce benzene rings directly into the crosslink nodes. The resonance stabilization of the phenyl rings acts as an energy sink, delaying the onset of radical-induced chain scission.
-
Mechanism: The rigid aromatic backbone restricts segmental motion, raising the Glass Transition Temperature (
). -
Degradation: Upon heating, aromatic structures tend to char rather than unzip, forming a carbonaceous layer that insulates the underlying material (high char yield).
Aliphatic Vulnerability
Aliphatic amines consist of linear carbon chains (
-
Mechanism: Flexible chains allow for lower
and higher toughness. -
Degradation: At high temperatures, random chain scission occurs readily at the
and bonds, leading to rapid volatilization and low char yield.
Visualizing the Degradation Pathway
The following diagram illustrates the divergent degradation pathways between aliphatic and aromatic systems.
Figure 1: Mechanistic divergence in thermal degradation between aliphatic and aromatic amine-cured epoxies.
Comparative Performance Data
The following data compares three industry-standard curing agents representing each class.
-
TETA: Triethylenetetramine (Aliphatic)[1]
-
IPDA: Isophoronediamine (Cycloaliphatic)[4]
-
4,4'-DDS: 4,4'-Diaminodiphenyl Sulfone (Aromatic)[1]
Table 1: Thermal Properties Comparison[1]
| Property | TETA (Aliphatic) | IPDA (Cycloaliphatic) | 4,4'-DDS (Aromatic) |
| Glass Transition ( | 95°C - 110°C | 140°C - 160°C | 180°C - 220°C |
| Onset Degradation ( | ~280°C | ~315°C | > 360°C |
| Max Degradation Rate ( | ~320°C | ~350°C | ~400°C |
| Char Yield (at 600°C, | < 10% | 12% - 18% | 30% - 40% |
| Cure Temperature Required | Room Temp (25°C) | Moderate (80°C) | High (150°C - 180°C) |
Note: Data represents typical values for DGEBA-based systems. Exact values depend on stoichiometry and cure schedule.
Experimental Protocols (Self-Validating)
To replicate these results, use the following standardized protocols. These workflows ensure data integrity and reproducibility.
Sample Preparation Workflow
Before thermal testing, the sample must be fully cured. Residual unreacted groups will skew
Figure 2: Sample preparation workflow to ensure full network formation before thermal analysis.
Thermogravimetric Analysis (TGA) Protocol
Standard: ASTM E1131 (Compositional Analysis by Thermogravimetry)
Objective: Determine Thermal Decomposition Temperature (
-
Instrument: Calibrated TGA (e.g., TA Instruments Q500 or similar).
-
Sample Mass: 10–15 mg (Single piece preferred to minimize surface area variation).
-
Crucible: Platinum or Alumina (inert).
-
Atmosphere: Nitrogen (
) at 50 mL/min (Purge). Note: Use Air for oxidative stability testing. -
Ramp Rate: 10°C/min from 25°C to 800°C.
-
Data Analysis:
- : Temperature at 5% weight loss (Onset of degradation).[1]
- : Peak of the derivative weight loss curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
Standard: ASTM D3418 (Transition Temperatures of Polymers)
Objective: Determine Glass Transition Temperature (
-
Instrument: Heat Flux or Power Compensation DSC.
-
Sample Mass: 5–10 mg in crimped aluminum pan.
-
Cycle:
-
Heat 1: 25°C to 250°C @ 10°C/min (Erases thermal history).
-
Cool: 250°C to 25°C @ 20°C/min.
-
Heat 2: 25°C to 250°C @ 10°C/min (Record Data).
-
-
Validation: Ensure no exothermic peak is visible in Heat 1. If an exotherm appears, the sample was under-cured, and the data is invalid.
References
-
ASTM International. (2020). ASTM E1131-08(2014) Standard Test Method for Compositional Analysis by Thermogravimetry.[6] West Conshohocken, PA. [Link]
-
ASTM International. (2021). ASTM D3418-21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
-
González, M. G., et al. (2012). Thermal degradation of epoxy resins cured with different amines.[1][4] Thermochimica Acta. [Link]
Sources
Biological activity comparison of N-substituted vs. unsubstituted cyclohexane diamines
An in-depth analysis of the 1,2-diaminocyclohexane (DACH) scaffold reveals a fascinating divergence in biological activity and pharmacological utility based on the presence or absence of N-substitution. As a Senior Application Scientist, I have structured this guide to move beyond surface-level comparisons, diving into the mechanistic causality, structural chemistry, and self-validating experimental protocols that define the performance of these compounds.
Executive Summary & Mechanistic Divergence
The unsubstituted trans-1,2-diaminocyclohexane (DACH) scaffold is most famously utilized as the carrier ligand in oxaliplatin, a blockbuster platinum-based antineoplastic agent. The bulky, rigid nature of the unsubstituted DACH ring prevents the mismatch repair (MMR) protein complex from recognizing platinum-DNA crosslinks, allowing it to succeed where cisplatin fails[1].
However, unsubstituted DACH complexes still suffer from acquired resistance (often via downregulated cellular uptake) and dose-limiting toxicities. N-substitution (e.g., alkylation, benzylation, or acylation of the amine groups) has emerged as a sophisticated structural modification to overcome these limitations. The mechanistic divergence is profound:
-
Forced Coordination Geometry: In platinum(II) complexes, unsubstituted DACH ligands can form an active (O,O')-chelate isomer that rapidly degrades into a thermodynamically stable but inactive (O,N)-isomer. N-substitution (such as N-phthaloylation) sterically forces the complex to maintain the active (O,O')-chelation mode, preventing deactivation[2].
-
Receptor-Mediated Cytotoxicity: N,N-dialkyl and N-aralkyl substitutions transform the DACH scaffold into high-affinity ligands for Sigma (
and ) receptors, shifting the mechanism of cell death from DNA damage to receptor-mediated apoptosis[3]. -
Pathogen Mitochondrial Disruption: In parasitic models like Leishmania donovani, N-substituted 1,2-cyclohexanediamines act as potent inhibitors of mitochondrial complex II (succinate reductase), causing rapid intracellular ATP depletion without non-specific membrane toxicity[4].
Mechanistic divergence of unsubstituted vs. N-substituted DACH scaffolds in biological systems.
Comparative Biological Activity Data
The following tables synthesize quantitative experimental data comparing the biological performance of unsubstituted versus N-substituted cyclohexane diamines across different therapeutic targets.
Table 1: Cytotoxicity Profile in Cancer Models
| Compound Type | Specific Derivative | Target Cell Line | IC₅₀ (µM) | Primary Mechanism |
|---|---|---|---|---|
| Unsubstituted | Oxaliplatin | Gastric Cancer (MKN-28) | ~10.0 - 15.0 | DNA Crosslinking[2] |
| N-Substituted | [Pt(dach)(PhthGlu)] | Stomach Cancer (Pt-Resistant) | 2.22 | DNA Crosslinking (Locked O,O'-chelation)[2] |
| N-Substituted | N-benzyl-iminodiacetato-Pt(II) | L1210 Leukemia | < 5.0 | Enhanced Cellular Uptake[1] |
| N-Substituted | N,N-Dialkyl DACH | Breast Cancer (MCF-7) | < 5.0 | Sigma Receptor Binding / Apoptosis[3] |
Table 2: Antimicrobial & Antiparasitic Efficacy | Compound Type | Pathogen | Activity / MIC | Mechanism of Action | | :--- | :--- | :--- | :--- | | Unsubstituted | Leishmania donovani | Inactive / Weak | N/A[4] | | N-Substituted | N-alkyl-1,2-cyclohexanediamine | L. donovani | IC₅₀ < 10 µM | Mitochondrial Complex II Inhibition[4] | | N-Substituted | Adamantyl-substituted DACH | MRSA | MIC 8–64 µg/mL | Bacterial Cell Membrane Disruption[5] |
Self-Validating Experimental Methodologies
To objectively evaluate the causality behind the enhanced biological activity of N-substituted derivatives, researchers must employ a self-validating workflow. The protocol below ensures that observed changes in cytotoxicity are directly linked to the structural modification (N-substitution) rather than experimental artifacts.
Protocol: Synthesis, Validation, and Cytotoxicity Profiling
Step 1: Ligand Synthesis & Structural Validation
-
Procedure: React trans-1,2-diaminocyclohexane with the desired N-substituting agent (e.g., phthalic anhydride) under controlled reflux. Coordinate the resulting ligand with
in an aqueous solution to form the Pt(II) complex. -
Self-Validation (Causality): N-substitution is theorized to prevent linkage isomerization. To validate this, subject the purified complex to
NMR spectroscopy. A single, stable resonance peak confirms the exclusive formation of the active (O,O')-chelate, proving the structural hypothesis[2].
Step 2: In Vitro Cytotoxicity Profiling (MTT Assay)
-
Procedure: Seed cisplatin-resistant cell lines (e.g., MKN-28) in 96-well plates. Treat with a concentration gradient (0.1 - 100 µM) of unsubstituted oxaliplatin (Negative Control) and the N-substituted derivative for 48 hours. Add MTT reagent, incubate, and measure absorbance at 570 nm.
-
Self-Validation (Causality): Utilizing a known platinum-resistant cell line isolates the variable of "resistance-bypass capability." If the N-substituted variant shows a significantly lower IC₅₀, it confirms efficacy against resistant phenotypes.
Step 3: Intracellular Accumulation Quantification (AAS)
-
Procedure: Lyse the treated cells using concentrated
and quantify the intracellular platinum content using Atomic Absorption Spectroscopy (AAS). -
Self-Validation (Causality): This is a critical mechanistic checkpoint. It answers why the IC₅₀ decreased. If AAS shows higher intracellular platinum levels for the N-substituted complex compared to oxaliplatin, the enhanced activity is directly attributed to the increased lipophilicity and passive diffusion granted by the N-substituent[6].
Step-by-step experimental workflow for evaluating N-substituted DACH derivatives.
Conclusion
The transition from unsubstituted to N-substituted cyclohexane diamines represents a paradigm shift in rational drug design. While the unsubstituted DACH scaffold relies heavily on classical DNA cross-linking pathways—leaving it vulnerable to cellular resistance mechanisms—N-substitution introduces tunable lipophilicity, locks active coordination geometries, and opens the door to novel targets such as Sigma receptors and parasitic mitochondrial complexes. For drug development professionals, leveraging N-substituted DACH derivatives offers a proven, data-backed pathway to rescuing failed clinical candidates and overcoming multidrug resistance.
References
-
Water-soluble N-substituted iminodiacetato(1,2-diaminocyclohexane)-platinum(II) complexes as potential antitumor agents. PubMed. [Link]
-
Cytotoxic Activities, Cellular Uptake, Gene Regulation, and Optical Imaging of Novel Platinum(II) Complexes. ACS Publications.[Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.[Link]
-
Antimicrobial activity of rationally designed amino terminal modified peptides. ResearchGate.[Link]
-
Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani. ASM Journals.[Link]
-
Coordination modes vs. antitumor activity: Synthesis and antitumor activity of novel platinum(II) complexes of N-substituted amino dicarboxylic acids. ResearchGate.[Link]
Sources
- 1. Water-soluble N-substituted iminodiacetato(1,2-diaminocyclohexane)-platinum(II) complexes as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine for Laboratory Professionals
This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine. As a substituted aliphatic diamine, this compound requires careful handling and adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide is structured to provide immediate, actionable information that goes beyond simple checklists, explaining the rationale behind each critical step.
Core Principle: Hazard-Awareness Before Handling
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a derivative of cyclohexane-1,4-diamine—places it within the class of aliphatic and cycloaliphatic amines. These compounds are known to be strong bases and can be severe irritants to the skin and eyes.[1] Inhalation may cause irritation to the nose, throat, and lungs.[1] SDSs for related structures like trans-1,4-Cyclohexanediamine classify them as corrosive, causing severe skin burns and eye damage.[2][3][4][5] Therefore, it is imperative to handle this compound and its waste with the assumption that it carries similar corrosive and irritant properties.
Immediate Safety & Personal Protective Equipment (PPE)
Direct contact with amine compounds can lead to chemical burns and sensitization.[1] Therefore, rigorous adherence to PPE standards is the first line of defense.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][6][7] | Protects against splashes that can cause severe eye damage or blindness.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause severe burns.[2][3][6] |
| Body Protection | A lab coat or chemical-resistant apron.[6] | Protects underlying clothing and skin from contamination during handling and transfer. |
| Work Area | All handling and preparation for disposal should occur within a certified chemical fume hood.[8] | Minimizes the risk of inhaling potentially harmful vapors. |
Managing Spills: An Immediate Response Protocol
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
-
Isolate the Area : Prevent personnel from entering the spill zone.
-
Ensure Ventilation : If not already in a fume hood, maximize ventilation in the area.
-
Contain the Spill : For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[7][9][10] Do not use combustible materials like sawdust.
-
Collect the Material : Carefully sweep or scoop the absorbed material using non-sparking tools.[7] Place the material into a designated, sealable, and clearly labeled container for hazardous waste.[9]
-
Decontaminate the Area : After the bulk of the spill is removed, decontaminate the surface according to your institution's established procedures.
-
Dispose of Cleanup Materials : All contaminated items, including absorbent pads and used PPE, must be placed in the hazardous waste container.[9]
Step-by-Step Disposal Protocol for this compound Waste
The primary and most critical directive for the disposal of this chemical is that it must be managed as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[6][11]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[6]
-
Designated Amine Waste : Collect all waste containing this compound in a dedicated container.
-
Incompatible Materials : Keep this waste stream separate from acids, strong oxidizing agents, and acid chlorides.[6][8][12] Mixing amines (which are basic) with acids can cause a violent exothermic reaction.
Step 2: Containerization and Labeling
Waste must be stored in appropriate, secure containers.
-
Container Material : Use a container made of chemically compatible material (e.g., polyethylene, glass) with a tightly fitting screw cap.[6][8][13] Do not use metal containers for corrosive materials.[13]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[11] The label must clearly read "Hazardous Waste" and identify the contents, including "this compound" and any other components.[9]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate waste in a designated SAA before it is collected.
-
Location : The SAA must be at or near the point of generation.
-
Conditions : Store the sealed waste container in a cool, well-ventilated area away from heat sources or direct sunlight.[6] The container must be kept closed at all times except when adding waste.[11]
-
Secondary Containment : It is best practice to store hazardous waste containers within a secondary containment bin to mitigate leaks or spills.[11]
Step 4: Arranging for Final Disposal
The only acceptable method for the final disposal of this chemical waste is through a licensed and approved hazardous waste disposal service.[6][9]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup.[9][11]
-
Record Keeping : Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
- 1. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,4-Cyclohexanediamine | 3114-70-3 | TCI AMERICA [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synerzine.com [synerzine.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile [my.chemius.net]
- 11. vumc.org [vumc.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. towson.edu [towson.edu]
Personal protective equipment for handling N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Topic:
Operational Safety Guide: N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine
Document Control:
-
Classification: Corrosive / Acute Toxin / Sensitizer
-
Target Audience: Synthetic Chemists, Process Engineers, HSE Officers
-
Scope: Laboratory scale (<100g) to Pilot scale (<10kg) handling
Executive Safety Summary
This compound is a hindered aliphatic amine derivative, typically serving as a pharmaceutical intermediate (e.g., CDK9 inhibitors) or a specialized epoxy curing agent.
Critical Hazard Profile: Unlike standard organic solvents, this molecule combines the high alkalinity of 1,4-cyclohexanediamine (DACH) with the lipophilicity of a methoxy-ether side chain. This dual nature facilitates rapid dermal absorption while causing deep-tissue chemical burns.
-
Primary Hazard: Skin Corrosion (Category 1B). Causes irreversible tissue destruction upon contact.
-
Secondary Hazard: Respiratory Sensitization. Vapors/mists can trigger asthmatic responses or laryngospasm.
-
Physical State: Viscous liquid to low-melting solid (hygroscopic). Absorbs atmospheric CO₂ to form carbamates (crusting).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves for immersion or prolonged contact. Aliphatic amines can permeate thin nitrile (<0.11 mm) in under 15 minutes.
| Zone | PPE Requirement | Technical Specification | Rationale (Causality) |
| Ocular | Face Shield + Goggles | ANSI Z87.1+ Chemical Splash Goggles AND 8-inch Face Shield. | Irreversible Corneal Opacity. Amines saponify eye lipids immediately. A face shield prevents "splash-up" under glasses.[1] |
| Dermal (Hands) | Double Glove System | Inner: Nitrile (4 mil). Outer: Butyl Rubber (0.3mm) or Silver Shield® (Laminate). | Permeation Resistance. Butyl rubber offers >480 min breakthrough time for amines. Nitrile degrades rapidly under alkaline attack. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80-100 fpm). | Sensitization. If hood use is impossible, use a Full-Face Respirator with ABEK1 (Amine/Organic Vapor) cartridges. |
| Body | Chem-Resistant Apron | Tychem® or PVC-coated apron over lab coat. | Wicking Prevention. Cotton lab coats absorb and hold amines against the skin, worsening burns. |
Operational Handling Procedures
A. Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen . This amine avidly absorbs CO₂ and moisture from the air, forming solid carbamate salts that can clog syringe needles and valves.
-
Container: Borosilicate glass or Stainless Steel (316L). Avoid aluminum or copper/brass fittings (amine corrosion).
B. Transfer Protocol (Liquid/Viscous Oil)
-
Technique: Use Cannula Transfer or Positive Displacement Pipettes . Avoid pouring, which increases splash risk and vapor generation.
Step-by-Step Transfer Workflow:
Figure 1: Safe transfer workflow minimizing atmospheric exposure and splash risk.
C. Reaction Setup
-
Glassware: Oven-dried.
-
Addition: If adding to an acid or electrophile, expect exotherm . Add dropwise at 0°C.
-
Quenching: Do not add water directly to the hot amine. Dilute with an inert solvent (e.g., DCM or Toluene) before aqueous workup to act as a heat sink.
Emergency Response (Self-Validating Protocols)
Trustworthiness Check: Do not neutralize amine burns with vinegar (acetic acid). The neutralization reaction releases heat (exothermic), which can cause a secondary thermal burn on top of the chemical burn.
| Scenario | Immediate Action | Critical Note |
| Skin Contact | Flush with water for 15+ minutes. Use safety shower for large areas. | Do NOT scrub. Scrubbing drives the lipophilic amine deeper into the dermis. |
| Eye Contact | Irrigate for 30 minutes. Hold eyelids open manually. | Seconds count. Alkaline burns continue to penetrate until pH returns to 7.4. |
| Inhalation | Evacuate to fresh air. Support breathing if labored. | Monitor for Delayed Pulmonary Edema (fluid in lungs) for up to 24 hours. |
| Spill (<50mL) | Absorb with Vermiculite or Chem-Sorb. | Do not use paper towels (fire risk/rapid evaporation). Pack waste in a sealed jar. |
Waste Disposal
-
Classification: Hazardous Waste (Corrosive, Basic, Organic).
-
Segregation: Never mix with Acid Waste streams (Risk of explosion/heat).
-
Labeling: "Alkaline Organic Waste - Contains Amines."
-
Container: HDPE or Glass. Ensure the cap is vented if there is any risk of residual reaction evolving gas.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18374, 1,4-Diaminocyclohexane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]
- Google Patents (2012).WO2012101062A1 - Substituted bi-heteroaryl compounds as CDK9 inhibitors. (Describes synthesis and handling of the specific intermediate).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
